molecular formula C9H8FNO B1443771 5-Fluoro-7-methoxy-1H-indole CAS No. 1227561-74-1

5-Fluoro-7-methoxy-1H-indole

Cat. No. B1443771
CAS RN: 1227561-74-1
M. Wt: 165.16 g/mol
InChI Key: RQYIWZSWASICJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives, such as 5-Fluoro-7-methoxy-1H-indole, have been synthesized using various methods . One such method involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure .


Chemical Reactions Analysis

Indole derivatives, including this compound, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Physical And Chemical Properties Analysis

This compound is a light yellow liquid . It has a molecular weight of 165.17 .

Scientific Research Applications

Process Development for Antidepressant Drug Candidates

A study by Anderson et al. (1997) describes the development of a process for large-scale, chromatography-free preparation of a compound similar to 5-Fluoro-7-methoxy-1H-indole, which facilitates 5-HT neurotransmission and was a candidate for antidepressant drugs. This research highlights the compound's potential in pharmaceutical manufacturing (Anderson et al., 1997).

Synthesis for Radiopharmaceutical Applications

Haynes and Swigor (1994) focused on the synthesis of a radiolabeled version of a similar compound for potential use in radiopharmaceutical applications. This synthesis involved several chemical reactions, underlining the compound's relevance in creating medically significant isotopes (Haynes & Swigor, 1994).

Photophysics of Non-Exciplex Forming Indoles

Hershberger and Lumry (1976) investigated the photophysics of 5-Methoxyindole, a non-exciplex forming indole. Their research provides insights into the excited state behavior of these compounds, supporting the concept of two limiting classes of exciplexes. This study is relevant for understanding the photophysical properties of indoles (Hershberger & Lumry, 1976).

Fluoro-substituted Conjugated Polyindoles in Electrochemical Storage

Wang et al. (2019) developed a high-performance poly(5-fluoroindole) as a charge storage material. This study highlights the utility of fluoro-substituted conjugated polyindoles in creating efficient materials for supercapacitors, demonstrating the compound's significance in energy storage technology (Wang et al., 2019).

Future Directions

Indole derivatives, including 5-Fluoro-7-methoxy-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 5-fluoro-7-methoxy-1h-indole, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would likely depend on the specific biological activity being exerted by the compound.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

5-Fluoro-7-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling pathways, thereby modulating their activity. The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, leading to inhibition or activation of their functions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can affect the expression of genes involved in inflammatory responses, leading to reduced inflammation. Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, this compound may inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability may be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a reduction in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. It is important to carefully determine the optimal dosage to maximize the therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in its metabolism . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic pathways of this compound can also affect the levels of metabolites within the cell, thereby influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can affect its biological activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production.

properties

IUPAC Name

5-fluoro-7-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYIWZSWASICJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855676
Record name 5-Fluoro-7-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227561-74-1
Record name 5-Fluoro-7-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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